4-Methoxycarbonylphenyl isothiocyanate chemical properties
4-Methoxycarbonylphenyl isothiocyanate chemical properties
An In-Depth Technical Guide to 4-Methoxycarbonylphenyl Isothiocyanate: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methoxycarbonylphenyl isothiocyanate (CAS No. 3662-78-0), a bifunctional reagent of significant interest to researchers in organic chemistry, drug discovery, and materials science. We delve into its core physicochemical properties, spectral characteristics, and chemical reactivity, with a particular focus on the electrophilic nature of the isothiocyanate moiety. This guide offers field-proven insights into its synthesis, handling, and applications, including its utility as a versatile building block for thiourea derivatives, a labeling agent for bioconjugation, and a derivatizing agent for analytical chromatography. Detailed experimental protocols and mechanistic diagrams are provided to equip scientists with the practical knowledge required for its effective use in a laboratory setting.
Introduction
4-Methoxycarbonylphenyl isothiocyanate, also known by its IUPAC name methyl 4-isothiocyanatobenzoate, is a bifunctional organic compound featuring both a reactive isothiocyanate group (-N=C=S) and a methyl ester (methoxycarbonyl) group attached to a phenyl ring.[1][2] This unique structure provides two distinct sites for chemical modification, making it a highly versatile intermediate in organic synthesis.
The isothiocyanate group is a potent electrophile, readily reacting with nucleophiles, while the methoxycarbonyl group can be hydrolyzed to a carboxylic acid, offering a secondary handle for further chemical transformations or for use as a linker.[1] This dual functionality is highly valued in the synthesis of complex molecules, particularly nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[1][3] The broader class of isothiocyanates is actively investigated for a range of biological activities, including anticarcinogenic and antimicrobial properties.[1][4] This guide serves as a technical resource for professionals aiming to leverage the unique chemical properties of 4-Methoxycarbonylphenyl isothiocyanate in their research and development endeavors.
Physicochemical and Spectral Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of 4-Methoxycarbonylphenyl isothiocyanate are summarized below.
Core Physicochemical Data
The quantitative data for this compound are essential for calculating molar equivalents, predicting solubility, and determining appropriate reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 3662-78-0 | [5] |
| Molecular Formula | C₉H₇NO₂S | [1][5] |
| Molecular Weight | 193.22 g/mol | [1][5] |
| Appearance | Off-white solid crystalline | [6] |
| Melting Point | 50-52 °C | [7][8] |
| Boiling Point | 122-124 °C at 11 Torr | [8] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [8][9] |
| Storage Temperature | 2-8°C, under inert gas, protected from moisture. | [7] |
Spectral Characterization
Spectral data are critical for identity confirmation and purity assessment.
-
¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum provides characteristic signals for the carbons in the aromatic ring, the methoxycarbonyl group, and the highly deshielded carbon of the isothiocyanate group.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong, characteristic absorption band for the asymmetric stretch of the -N=C=S group, typically found in the 2000-2200 cm⁻¹ region. Additional characteristic peaks for the C=O stretch of the ester and aromatic C-H bonds are also present.[5]
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to its molecular weight (193.22 g/mol ).[5] Common fragmentation patterns can also be observed, aiding in structural confirmation.
Synthesis and Purification
While 4-Methoxycarbonylphenyl isothiocyanate is commercially available, understanding its synthesis provides insight into potential impurities. The most common laboratory-scale synthesis involves the reaction of methyl 4-aminobenzoate with a thiocarbonylating agent. A general and facile method for preparing aryl isothiocyanates relies on the decomposition of a dithiocarbamate salt, which is generated in situ from the corresponding primary amine (methyl 4-aminobenzoate), carbon disulfide, and a base like triethylamine.[10]
The diagram below illustrates a generalized workflow for the synthesis of aryl isothiocyanates from primary amines.
Caption: Generalized synthetic workflow for aryl isothiocyanates.
Purification is typically achieved by recrystallization from an appropriate solvent or by silica gel column chromatography, affording the product as an off-white solid.[11]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Methoxycarbonylphenyl isothiocyanate stems primarily from the electrophilic character of the isothiocyanate carbon atom.[1] This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This reactivity is further amplified by the methoxycarbonyl group at the para-position, which withdraws electron density from the phenyl ring.[1]
Nucleophilic Addition Reactions
The cornerstone of isothiocyanate chemistry is its reaction with nucleophiles.
-
Reaction with Amines: Primary and secondary amines readily attack the isothiocyanate to form stable N,N'-disubstituted thiourea derivatives.[1] This is one of the most common and robust applications of this reagent.
-
Reaction with Alcohols and Thiols: Alcohols and thiols react, typically under basic conditions, to yield thiocarbamates and dithiocarbamates, respectively.[1] The reaction with thiols, such as the cysteine residues in proteins, is particularly relevant in bioconjugation.[12]
The diagram below illustrates the mechanism for the reaction with a primary amine.
Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.
Cycloaddition Reactions
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where it can act as a dienophile.[1] This reactivity opens pathways to complex heterocyclic systems.
Applications in Research and Development
Building Block in Organic Synthesis
4-Methoxycarbonylphenyl isothiocyanate is a key starting material for synthesizing libraries of thiourea-containing compounds for screening in drug discovery programs.[13][14] The resulting thioureas can be further modified at the ester position, allowing for the rapid generation of molecular diversity.
Bioconjugation and Protein Labeling
The isothiocyanate group reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues) and sulfhydryl groups (cysteine residues) on proteins under aqueous conditions.[12][15] This makes it a useful reagent for attaching labels, such as fluorescent dyes or biotin, to proteins for detection and analysis. While fluorescein isothiocyanate (FITC) is a classic example, the principles apply to other isothiocyanate-functionalized molecules.[16]
Protocol 5.2.1: Synthesis of a Thiourea Derivative
This protocol describes a representative reaction between 4-Methoxycarbonylphenyl isothiocyanate and a primary amine (e.g., benzylamine) to yield a thiourea derivative.
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-Methoxycarbonylphenyl isothiocyanate (e.g., 193 mg, 1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL).
-
Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the primary amine (e.g., benzylamine, 107-118 mg, 1.0-1.1 mmol) dropwise at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting isothiocyanate is consumed.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If the product precipitates, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane or ether).
-
Purification: If necessary, the crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the resulting thiourea derivative using NMR, IR, and Mass Spectrometry.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 4-Methoxycarbonylphenyl isothiocyanate and for monitoring its reactions.[17] Reversed-Phase HPLC (RP-HPLC) is most commonly employed.
Protocol 6.1: RP-HPLC Analysis of a Thiourea Synthesis Reaction
This protocol provides a general method for monitoring the progress of the reaction described in Protocol 5.2.1.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water). This "dilute-and-shoot" approach is often sufficient for reaction monitoring.[18]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid) is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: The starting isothiocyanate will have a characteristic retention time. As the reaction proceeds, its peak area will decrease while a new peak corresponding to the more polar thiourea product will appear and increase in area.
Safety, Handling, and Storage
4-Methoxycarbonylphenyl isothiocyanate is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.[6][19]
-
Hazards: It is classified as a corrosive solid that is toxic if inhaled, harmful if swallowed, and harmful in contact with skin.[1][5][20] It causes severe skin burns and eye damage.[6][19] It may also cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][21] For operations that may generate dust, a NIOSH-approved respirator is recommended.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid formation of dust and aerosols.[8] Do not breathe dust or vapors.[21]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[22]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][19] If inhaled, move the victim to fresh air.[20] If ingested, do NOT induce vomiting; rinse mouth and seek immediate medical attention.[6][21]
Conclusion
4-Methoxycarbonylphenyl isothiocyanate is a powerful and versatile bifunctional reagent. Its well-defined reactivity, particularly the electrophilic nature of the isothiocyanate group, makes it an invaluable tool for synthesizing diverse molecular structures, including thioureas and other heterocycles. Its application extends from foundational organic synthesis to the more specialized fields of bioconjugation and analytical chemistry. By adhering to the proper handling procedures and leveraging the experimental protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific objectives.
References
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Cheméo. (n.d.). Chemical Properties of 4-Methoxyphenyl isothiocyanate (CAS 2284-20-0). Retrieved from [Link]
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Sharma, K., & Singh, P. (2010). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2010(8), 1-38. Retrieved from [Link]
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Gachkar, S., et al. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
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Reiner, J. E. (Ed.). (2013). Bioconjugation Protocols. Humana Press. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 15). Understanding the Synthesis and Sourcing of 4-Methoxyphenyl Isothiocyanate. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Retrieved from [Link]
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National Institutes of Health. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Isothiocyanates (ITCs) ... Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC. Retrieved from [Link]
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UCL Discovery. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]
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